N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide, commonly referred to as AZD-9056, is a synthetic organic compound with the chemical formula and a molecular weight of 419.00 g/mol. This compound is classified as a potent and selective antagonist of the P2X7 receptor, which plays a significant role in various physiological and pathological processes, including inflammation and pain modulation .
AZD-9056 has been investigated for its potential therapeutic applications, particularly in conditions where P2X7 receptor activity is implicated, such as chronic pain and inflammatory diseases. The compound was included in the repurposing list by AstraZeneca and the National Center for Advancing Translational Sciences in 2012, indicating its relevance in ongoing research efforts .
The synthesis of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide involves multiple steps that typically include the following:
Technical details regarding specific reagents, solvents, and reaction conditions are often proprietary or found in patent literature .
The molecular structure of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide can be represented as follows:
This structure allows for specific interactions with the P2X7 receptor, influencing its pharmacological activity .
The chemical reactivity of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide primarily involves:
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide acts primarily as an antagonist at the P2X7 receptor. The mechanism involves:
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide has several scientific uses:
IUPAC Name:N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride (for the salt form) [1] [3]. The base form name omits ";hydrochloride" [4] [5].
Molecular Formula & Weight:
Structural Components:
Table 1: Nomenclature and Key Identifiers
Designation | Identifier | Source |
---|---|---|
Systematic Name (Base) | N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide | [3] [5] |
CAS Number (Base) | 345304-65-6 | [3] [4] |
CAS Number (HCl Salt) | 345303-91-5 | [1] |
Canonical SMILES (Base) | C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl | [4] [5] |
InChIKey (Base) | HSQAARMBHJCUOK-UHFFFAOYSA-N | [4] [8] |
Table 2: Physicochemical Properties
Property | Value | Significance |
---|---|---|
Topological Polar Surface Area | 61.36 Ų | Moderate membrane permeability |
Hydrogen Bond Donors | 3 | Facilitates target binding |
Hydrogen Bond Acceptors | 4 | Solubility and protein interaction potential |
Rotatable Bonds | 11 | Conformational flexibility |
Lipinski Rule Violations | 1 (MW >500 for HCl salt) | Oral bioavailability challenge for salt form |
Discovery Timeline:AZD9056 emerged from AstraZeneca's drug discovery programs in the early 2000s, with its first public disclosures occurring around 2008–2010 [4] [8]. It was developed as part of a focused effort to create orally bioavailable P2X7 antagonists with central nervous system (CNS) penetration. The compound entered Phase II clinical trials for chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis, though efficacy outcomes did not justify further development [5] [7].
Structure-Activity Relationship (SAR) Insights:
Parameter | Value | Experimental System |
---|---|---|
hP2X7 IC₅₀ | 11.2 ± 0.8 nM | ATP-induced dye uptake in HEK-293 cells [1] |
mP2X7 IC₅₀ | 1–3 μM | Microglial BV2 cells [1] |
Selectivity Profile | >100-fold vs P2X1-4 | Radioligand binding assays [4] [8] |
Synthetic Methodology:A four-step sequence optimizes yield and purity (>98%) [1]:
Parameter | Adamantane-Containing Ligand | Linear Analog | Improvement |
---|---|---|---|
Ligand RMSF (Å, 50 ns MD) | 0.86 ± 0.05 | 1.44 ± 0.07 | 40% reduction |
Conformational Entropy | 0.66 kcal mol⁻¹ K⁻¹ | 0.95 kcal mol⁻¹ K⁻¹ | 31% reduction |
IC₅₀ (HEK293-hP2X7) | 11.2 nM | >1 μM | ~100-fold |
P2X7 Receptor Pathobiology:The P2X7 receptor is an ATP-gated cation channel expressed on immune cells (macrophages, microglia) and neurons. Sustained activation triggers multiple downstream events [7]:
Mechanism of AZD9056:As a competitive antagonist, AZD9056 binds the extracellular ATP-binding cleft of P2X7 (Kₐ ~0.2 nM), preventing conformational changes required for pore dilation. Key interactions include [1] [7]:
Therapeutic Rationale:
Compound | Chemical Class | BBB Penetration | P2X7 IC₅₀ | Clinical Status |
---|---|---|---|---|
AZD9056 | Adamantyl-benzamide | Moderate | 11.2 nM | Phase II (terminated) |
JNJ-54175446 | Triazolopyridine | High | 8 nM | Phase II |
A-438079 | Tetrazolyl-pyridine | Low | 100 nM | Preclinical |
Brilliant Blue G | Triphenylmethane dye | Negligible | 300 nM | Research tool |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7